REACTION_CXSMILES
|
[ClH:1].N[C:3]1[N:8]=[CH:7][C:6]([C:9]#[N:10])=[CH:5][N:4]=1.N([O-])=O.[Na+].[OH-].[Na+]>O>[Cl:1][C:3]1[N:8]=[CH:7][C:6]([C:9]#[N:10])=[CH:5][N:4]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
5.4 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
515 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=N1)C#N
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring until a homogeneous solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
(Prepared according to: Organic Synthesis, Vol 4, p. 182.) In a 3-necked, round-bottom flask
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
TEMPERATURE
|
Details
|
The solution is then cooled to −15° C
|
Type
|
ADDITION
|
Details
|
A 100 mL addition funnel
|
Type
|
CUSTOM
|
Details
|
is fitted to the flask
|
Type
|
STIRRING
|
Details
|
with stirring over period of 20 min. (The temperature
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
is kept at −15 to −10° C.
|
Type
|
STIRRING
|
Details
|
is stirred an additional hour
|
Type
|
CUSTOM
|
Details
|
does not rise above 0° C
|
Type
|
EXTRACTION
|
Details
|
The solution is extracted with EtOAc (3×20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=N1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 159 mg | |
YIELD: PERCENTYIELD | 21.3% | |
YIELD: CALCULATEDPERCENTYIELD | 26.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |